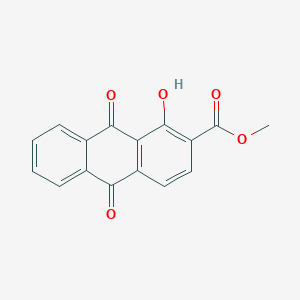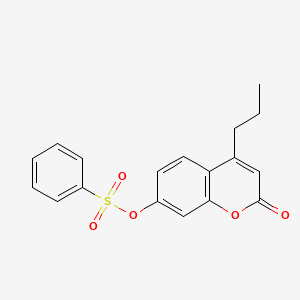
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE
Descripción general
Descripción
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE is a synthetic organic compound belonging to the class of chromen derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromen core.
Medicine: Research has indicated potential anti-inflammatory, antibacterial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or antioxidants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE typically involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is mediated by triethylamine in dichloromethane as the solvent . The reaction conditions are generally mild, with the reaction being carried out at room temperature for a few hours to achieve good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-OXO-2H-CHROMEN-7-YL 4-CHLOROBENZOATE: Similar in structure but with a chlorobenzoate group instead of a benzenesulfonate group.
4-METHYL-2-OXO-2H-CHROMEN-7-YL BENZENESULFONATE: Similar but with a methyl group at the 4-position instead of a propyl group.
Uniqueness
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 1-BENZENESULFONATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 4-position and the benzenesulfonate group at the 7-position provide distinct properties that differentiate it from other chromen derivatives.
Propiedades
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-2-6-13-11-18(19)22-17-12-14(9-10-16(13)17)23-24(20,21)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCTVWRJHRBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4994088.png)
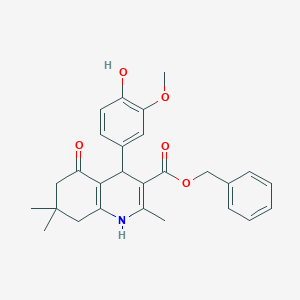
![N-[2-(piperidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B4994095.png)
![3'-BENZYL 5'-TERT-BUTYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B4994097.png)
![2-{4-[2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B4994118.png)
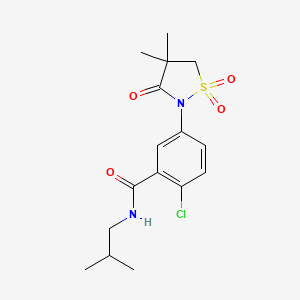
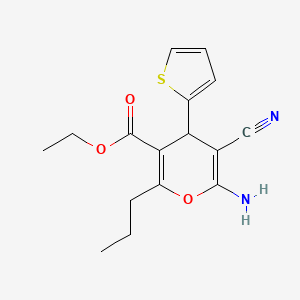
![5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine](/img/structure/B4994143.png)
![N-(3,4-difluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B4994150.png)
![10-(4-hydroxyphenyl)-14-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B4994174.png)
![N-(3-nitrophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4994180.png)
![1-(3-Chlorophenyl)-4-[(4-hexoxyphenyl)methyl]piperazine](/img/structure/B4994185.png)
![5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4994190.png)
